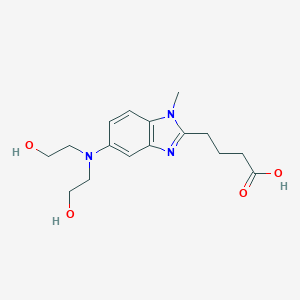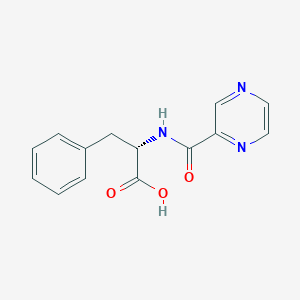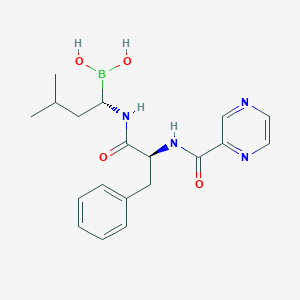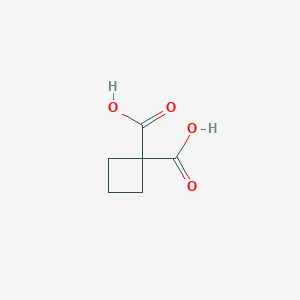
1,1-Cyclobutanedicarboxylic acid
Overview
Description
1,1-Cyclobutanedicarboxylic acid is an organic compound with the molecular formula C6H8O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups attached to a cyclobutane ring.
Mechanism of Action
Target of Action
1,1-Cyclobutanedicarboxylic acid is a chemical compound with the empirical formula C6H8O4 It has been used as a reactant in the synthesis of lithium coordination polymers and as a ligand to prepare various lanthanide metal-organic frameworks (LnMOFs) .
Mode of Action
Its use in the synthesis of lithium coordination polymers and lnmofs suggests that it may interact with these targets through its carboxylic acid groups . These interactions could potentially lead to changes in the structure and properties of the resulting compounds.
Biochemical Pathways
Its role in the synthesis of coordination polymers and lnmofs suggests that it may be involved in the formation of complex structures in these systems .
Result of Action
Its use in the synthesis of coordination polymers and lnmofs suggests that it may contribute to the formation of these complex structures .
Action Environment
Factors such as temperature, ph, and the presence of other chemical species could potentially affect its reactivity and the outcomes of its interactions with its targets .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in the synthesis of antitumor dicycloplatin
Cellular Effects
Given its use in the synthesis of antitumor dicycloplatin, it may have potential impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be involved in the synthesis of antitumor dicycloplatin
Preparation Methods
1,1-Cyclobutanedicarboxylic acid can be synthesized through several methods. One common synthetic route involves the hydrolysis of the ethyl ester or half nitrile, 1-cyano-1-carboxycyclobutane . The ethyl ester can be prepared by the condensation of ethyl malonate with trimethylene bromide, or by the action of sodium ethoxide on diethyl γ-bromopropylmalonate . The half nitrile is prepared by condensing trimethylene bromide with ethyl cyanoacetate, followed by hydrolysis of the ester to the acid .
In an industrial setting, the synthesis involves placing ethyl malonate and trimethylene bromide in a reaction flask, adding a solution of sodium in absolute ethanol, and maintaining the reaction temperature at 60–65°C . The reaction mixture is then processed through several steps, including steam distillation and hydrolysis, to obtain the final product .
Chemical Reactions Analysis
1,1-Cyclobutanedicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide, hydrochloric acid, and sodium ethoxide .
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of cyclobutanecarboxylic acid or other derivatives.
Substitution: The carboxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
The major products formed from these reactions include cyclobutanecarboxylic acid and various esters and nitriles .
Scientific Research Applications
1,1-Cyclobutanedicarboxylic acid has several scientific research applications:
Chemistry: It is used as a reactant to synthesize lithium coordination polymers and as a ligand to prepare various lanthanide metal-organic frameworks (LnMOFs). These frameworks have applications in chemical sensing and catalysis.
Medicine: It is a key intermediate in the synthesis of anticancer drugs such as carboplatin and cisplatin.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
1,1-Cyclobutanedicarboxylic acid can be compared with other similar compounds such as cyclopropane-1,1-dicarboxylic acid, cyclobutanecarboxylic acid, and cyclohexane-1,1-dicarboxylic acid .
Cyclopropane-1,1-dicarboxylic acid: This compound has a smaller ring structure and different reactivity compared to this compound.
Cyclobutanecarboxylic acid: This compound has only one carboxyl group, making it less versatile in certain reactions.
Cyclohexane-1,1-dicarboxylic acid: This compound has a larger ring structure, which affects its chemical properties and applications.
The uniqueness of this compound lies in its balanced ring size and the presence of two carboxyl groups, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
cyclobutane-1,1-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQPAEQGAVNNIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063892 | |
| Record name | 1,1-Cyclobutanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-51-2 | |
| Record name | 1,1-Cyclobutanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Cyclobutanedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclobutanedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Cyclobutanedicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Cyclobutanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutane-1,1-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-CYCLOBUTANEDICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV866VZU2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B193199.png)

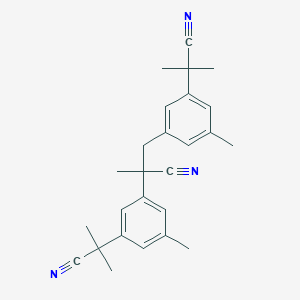
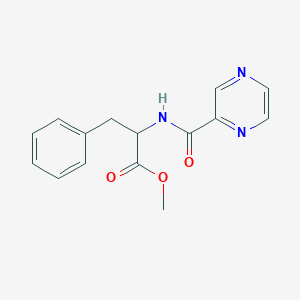

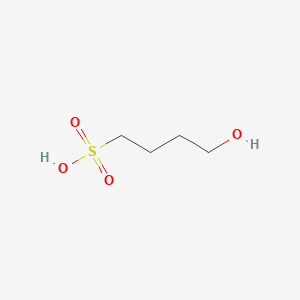
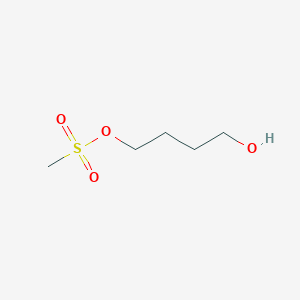
![N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide](/img/structure/B193223.png)
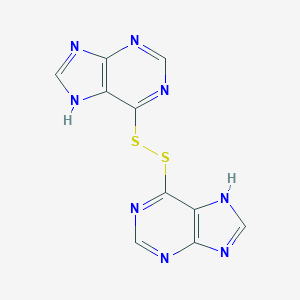
![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester](/img/structure/B193237.png)
